4-Bromobenzofuran-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromobenzofuran-7-amine is a chemical compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Vorbereitungsmethoden
The synthesis of 4-Bromobenzofuran-7-amine can be achieved through several synthetic routes. One common method involves the bromination of benzofuran followed by amination. . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to meet the demand for this compound.
Analyse Chemischer Reaktionen
4-Bromobenzofuran-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming benzofuran-7-amine.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, alkyl, or aryl groups, using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Bromobenzofuran-7-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Bromobenzofuran-7-amine involves its interaction with specific molecular targets and pathways. The bromine and amine groups contribute to its binding affinity and reactivity with biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
4-Bromobenzofuran-7-amine can be compared with other benzofuran derivatives, such as:
Benzofuran-7-amine: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Chlorobenzofuran-7-amine: Similar structure but with a chlorine atom instead of bromine, which may alter its chemical and biological properties.
4-Fluorobenzofuran-7-amine:
Eigenschaften
Molekularformel |
C8H6BrNO |
---|---|
Molekulargewicht |
212.04 g/mol |
IUPAC-Name |
4-bromo-1-benzofuran-7-amine |
InChI |
InChI=1S/C8H6BrNO/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H,10H2 |
InChI-Schlüssel |
ZTQBZQVZAZTKJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=COC2=C1N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.